3-(4-Hydroxyanilino)propanal
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Overview
Description
3-(4-Hydroxyanilino)propanal is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol It is characterized by the presence of a hydroxyaniline group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyanilino)propanal typically involves the reaction of 4-hydroxyaniline with propanal under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyanilino)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and aniline groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Hydroxyanilino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyanilino)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyaniline: Similar structure but lacks the propanal moiety.
3-Hydroxypropanal: Similar structure but lacks the aniline group.
4-Hydroxybenzaldehyde: Similar structure but lacks the propanal chain.
Uniqueness
3-(4-Hydroxyanilino)propanal is unique due to the presence of both hydroxyaniline and propanal groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
674293-04-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(4-hydroxyanilino)propanal |
InChI |
InChI=1S/C9H11NO2/c11-7-1-6-10-8-2-4-9(12)5-3-8/h2-5,7,10,12H,1,6H2 |
InChI Key |
KTISEASZWHAGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCC=O)O |
Origin of Product |
United States |
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